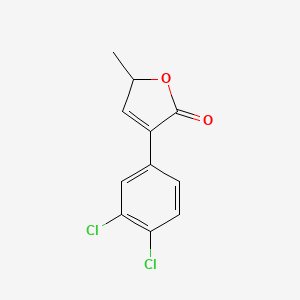
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- typically involves the reaction of 3,4-dichlorophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters .
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Halogen substitution reactions can occur at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of halogen-substituted derivatives.
科学的研究の応用
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenylacetonitrile
Uniqueness
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is unique due to its furanone ring structure, which imparts distinct chemical properties compared to other similar compounds.
特性
CAS番号 |
301854-02-4 |
|---|---|
分子式 |
C11H8Cl2O2 |
分子量 |
243.08 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2/c1-6-4-8(11(14)15-6)7-2-3-9(12)10(13)5-7/h2-6H,1H3 |
InChIキー |
CAHIYFYECGBERB-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


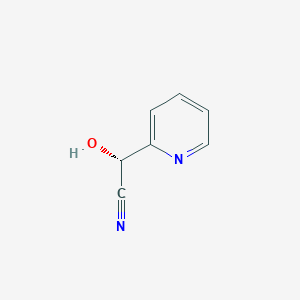
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
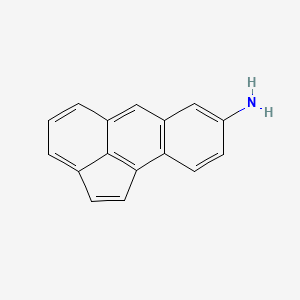
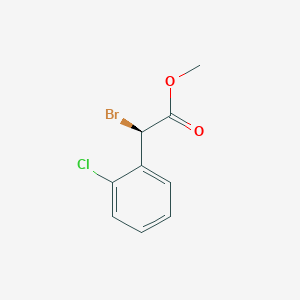
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
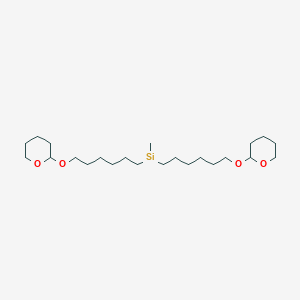
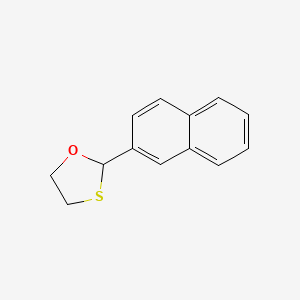
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
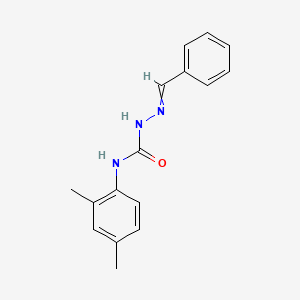
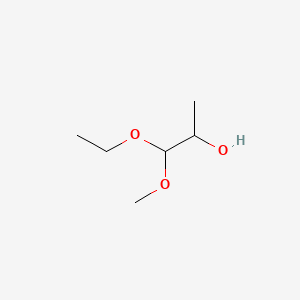
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
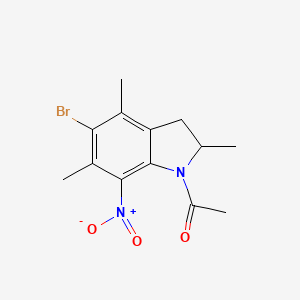
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
